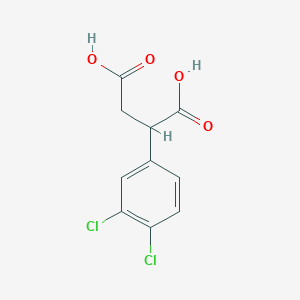

2-(3,4-Dichlorophenyl)succinic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(3,4-Dichlorophenyl)succinic acid is a chemical compound that is structurally related to various dichlorophenyl-substituted succinic acids. While the specific compound 2-(3,4-Dichlorophenyl)succinic acid is not directly studied in the provided papers, related compounds such as N-(3,5-dichlorophenyl)succinimide and 2-(4-chlorophenyl)succinic acid are investigated for their biological activities and chemical properties. These studies can provide insights into the behavior of chlorinated phenyl succinic acids in biological systems and their chemical characteristics.

Synthesis Analysis

The synthesis of chlorinated phenyl succinic acids is not explicitly detailed in the provided papers. However, the related compound 2-(4-chlorophenyl)succinic acid was successfully enantioseparated, which implies that the compound was available for the study, possibly through synthesis or commercial sources .

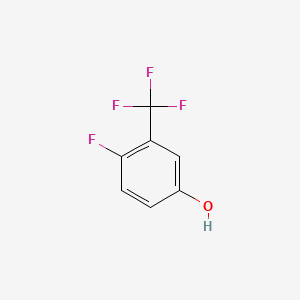

Molecular Structure Analysis

The molecular structure of 2-(3,4-Dichlorophenyl)succinic acid would consist of a succinic acid backbone with two chlorine atoms substituted on the phenyl ring. The related compound 2-(4-chlorophenyl)succinic acid was studied using countercurrent chromatography to separate its enantiomers, indicating that the compound has at least one chiral center, which would also be the case for 2-(3,4-Dichlorophenyl)succinic acid .

Chemical Reactions Analysis

The provided papers do not discuss specific chemical reactions involving 2-(3,4-Dichlorophenyl)succinic acid. However, the study of N-(3,5-dichlorophenyl)succinimide suggests that chlorinated phenyl succinic acids can participate in biological processes, such as the promotion of renal carcinogenesis in rats . This indicates that these compounds can be biologically active and may undergo metabolic transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(3,4-Dichlorophenyl)succinic acid are not directly reported in the provided papers. However, the enantioseparation of 2-(4-chlorophenyl)succinic acid suggests that the physical properties such as solubility and the ability to form diastereomeric complexes with chiral selectors like hydroxypropyl-β-cyclodextrin are important for its chromatographic separation . These properties could be similar for 2-(3,4-Dichlorophenyl)succinic acid due to structural similarities.

Scientific Research Applications

-

Microbial Production

- Field : Biotechnology

- Application : Succinic acid can be produced through bacterial fermentation .

- Methods : The process of microbial fermentation is used to produce bio-succinic acid utilizing agro-industrial waste . There are different methods under metabolic engineering which are being frequently used for bio-based succinic acid production using representative microorganisms .

- Results : This method allows for sustainable and affordable production of succinic acid .

-

Biosynthetic Pathway and Metabolic Engineering

- Field : Bioengineering

- Application : Succinic acid is a key intermediate of the tricarboxylic acid (TCA) cycle and is one of the most important platform chemicals for the production of various high value-added derivatives .

- Methods : Several metabolic engineering approaches have been utilized for constructing and optimizing succinic acid cell factories .

- Results : These methods have allowed for a more environmentally friendly alternative to traditional chemical synthesis processes .

-

Food Additives

-

Cosmetics

-

Detergents

-

Pharmaceutical Intermediates

-

Pigments and Toners

-

Cement Additives

-

Soldering Fluxes

-

Perfume Esters

-

Metabolic Intermediate

-

Signaling Molecule

- Field : Cellular Biology

- Application : Succinic acid functions as a signaling molecule reflecting the cellular metabolic state .

- Methods : Succinate can exit the mitochondrial matrix and function in the cytoplasm as well as the extracellular space .

- Results : It changes gene expression patterns, modulates the epigenetic landscape, and demonstrates hormone-like signaling .

Safety And Hazards

properties

IUPAC Name |

2-(3,4-dichlorophenyl)butanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2O4/c11-7-2-1-5(3-8(7)12)6(10(15)16)4-9(13)14/h1-3,6H,4H2,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEDCKNAPOUCJFY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CC(=O)O)C(=O)O)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40346494 |

Source

|

| Record name | 2-(3,4-Dichlorophenyl)succinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Dichlorophenyl)succinic acid | |

CAS RN |

93553-81-2 |

Source

|

| Record name | 2-(3,4-Dichlorophenyl)succinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9H-Indeno[2,1-c]pyridin-9-one](/img/structure/B1297696.png)